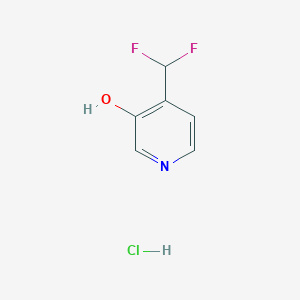![molecular formula C26H25NO6 B13651626 3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13651626.png)
3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety. It is often used in peptide synthesis and other organic chemistry applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the 2,5-dimethoxyphenyl group: This can be achieved through the methoxylation of a phenyl ring using methanol and a suitable catalyst.
Introduction of the Fmoc protecting group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with propanoic acid: The final step involves coupling the intermediate with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated peptide synthesizers may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process. The 2,5-dimethoxyphenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-dimethoxyphenyl)alanine: Similar structure but lacks the Fmoc protecting group.
Fmoc-protected amino acids: A broad class of compounds used in peptide synthesis.
Uniqueness
3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the combination of the 2,5-dimethoxyphenyl group and the Fmoc protecting group, which provides specific reactivity and stability characteristics that are valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C26H25NO6 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
3-(2,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-12-24(32-2)16(13-17)14-23(25(28)29)27-26(30)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Clave InChI |
OVPUNUIJJWSVDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)
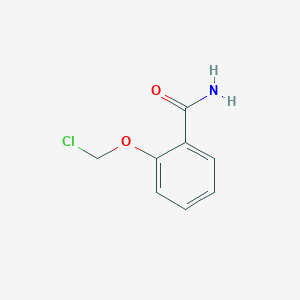
![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)
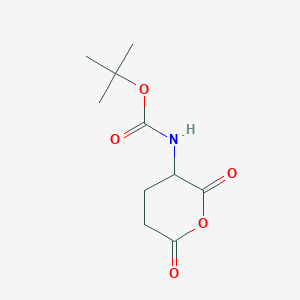


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)
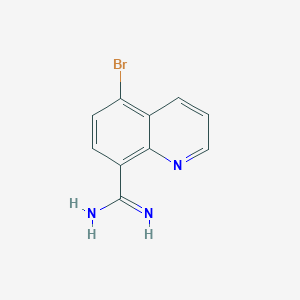


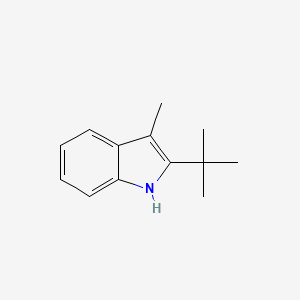
![[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13651615.png)
